eIF4A3-IN-1

説明

Contextualization of Eukaryotic Initiation Factor 4A3 (eIF4A3) as a Fundamental RNA Helicase and Exon Junction Complex (EJC) Component

Eukaryotic initiation factor 4A3 (eIF4A3) is a member of the DEAD-box protein family, which are putative ATP-dependent RNA helicases. genecards.org These enzymes are crucial for various cellular processes that involve the alteration of RNA secondary structure. genecards.org Unlike its counterparts eIF4A1 and eIF4A2, which are primarily involved in the initiation of translation, eIF4A3 plays a distinct and vital role as a core component of the exon junction complex (EJC). portlandpress.comacs.org The EJC is a dynamic protein complex assembled on messenger RNA (mRNA) during splicing, approximately 20-24 nucleotides upstream of an exon-exon junction. portlandpress.comuniprot.org

The core of the EJC consists of eIF4A3, RBM8A (also known as Y14), MAGOH, and CASC3 (also known as MLN51). portlandpress.com This complex acts as a binding platform for a host of other proteins and is instrumental in numerous post-splicing events, including mRNA export, subcellular localization, translation, and nonsense-mediated mRNA decay (NMD). uniprot.orgbiologists.comthebiogrid.org NMD is a critical surveillance pathway that identifies and degrades mRNAs containing premature termination codons (PTCs), thereby preventing the synthesis of potentially harmful truncated proteins. nih.govnih.gov The helicase activity of eIF4A3 is essential for these functions, and its dysregulation is implicated in various developmental disorders and diseases. biologists.comoup.com

Overview of eIF4A3-IN-1 as a Selective Small Molecule Inhibitor for Academic Investigations

This compound is a potent and selective small molecule inhibitor of eIF4A3. medchemexpress.comtargetmol.com It was identified through high-throughput screening and subsequent chemical optimization. acs.org This compound exhibits significant inhibitory activity against eIF4A3, with a reported IC50 value of 0.26 μM and a dissociation constant (Kd) of 0.043 μM. medchemexpress.comadooq.com

A key characteristic of this compound is its allosteric mechanism of action. acs.org It binds to a non-ATP binding site on the eIF4A3 protein, meaning it does not compete with ATP for binding. acs.orgmedchemexpress.combioscience.co.uk This allosteric inhibition leads to the suppression of the ATPase and helicase activities of eIF4A3. acs.org The selectivity of this compound for eIF4A3 over other related helicases, such as eIF4A1 and eIF4A2, makes it an invaluable tool for specifically studying the functions of eIF4A3 without confounding effects from the inhibition of other translation initiation factors. acs.org This selectivity allows researchers to dissect the specific contributions of eIF4A3 to cellular processes like NMD. acs.orgmedchemexpress.com

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Target | Eukaryotic Initiation Factor 4A3 (eIF4A3) | medchemexpress.comtargetmol.com |

| IC50 | 0.26 μM | medchemexpress.comtargetmol.comadooq.com |

| Kd | 0.043 μM | medchemexpress.comadooq.com |

| Mechanism of Action | Allosteric, binds to a non-ATP binding site | acs.orgmedchemexpress.combioscience.co.uk |

| Effect | Inhibits ATPase and helicase activity of eIF4A3, suppresses NMD | acs.orgmedchemexpress.com |

Scope and Research Significance of this compound in RNA Biology and Disease Pathogenesis Studies

The development of a selective eIF4A3 inhibitor like this compound has opened new avenues for research in RNA biology and the pathogenesis of various diseases. Its ability to inhibit NMD makes it a powerful tool for studying this crucial RNA surveillance pathway. acs.orgnih.gov By using this compound, researchers can investigate the consequences of NMD inhibition on a global scale, identifying novel NMD substrates and understanding its role in regulating gene expression. acs.org

Furthermore, the role of eIF4A3 and the EJC in various cellular processes, including cell cycle control and stress granule formation, can be explored with greater precision using this inhibitor. nih.govmolonc.ca Studies have shown that inhibition of eIF4A3 can affect cell cycle progression and suppress the formation of RNA stress granules, which are implicated in cell survival and tumor progression. nih.govmolonc.ca

The significance of this compound extends to disease-oriented research. EIF4A3 is implicated in several human diseases, including Richieri-Costa-Pereira syndrome, a craniofacial disorder, and various types of cancer. biologists.comoup.comresearchgate.net Overexpression of eIF4A3 has been observed in numerous cancers, including glioblastoma, hepatocellular carcinoma, and breast cancer, where it is often associated with poor prognosis. frontiersin.orgfrontiersin.orgaacrjournals.org The availability of this compound allows for preclinical investigations into the therapeutic potential of targeting eIF4A3 in these malignancies. nih.govnih.gov For instance, studies have demonstrated that inhibiting eIF4A3 can suppress the proliferation of cancer cells. medchemexpress.comnih.gov

Table 2: Research Applications of this compound

| Research Area | Application | Key Findings | Reference |

|---|---|---|---|

| RNA Biology | Studying Nonsense-Mediated mRNA Decay (NMD) | This compound effectively inhibits NMD, allowing for the identification of NMD substrates. | acs.orgnih.govmedchemexpress.com |

| Cell Biology | Investigating Cell Cycle and Stress Granules | Inhibition of eIF4A3 affects cell cycle control and suppresses stress granule formation. | nih.govmolonc.caresearchgate.net |

| Cancer Research | Exploring Therapeutic Potential | This compound inhibits the proliferation of various cancer cell lines, including hepatocellular carcinoma and triple-negative breast cancer. | medchemexpress.comaacrjournals.org |

| Developmental Biology | Modeling Developmental Disorders | Used to study the effects of EIF4A3 dysfunction in conditions like Richieri-Costa-Pereira syndrome. | biologists.comoup.com |

| Neuroscience | Investigating Neuropathic Pain | Intrathecal administration of this compound has shown beneficial effects in a rat model of neuropathic pain. | medchemexpress.com |

特性

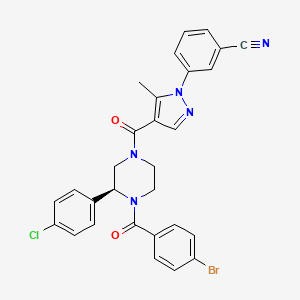

IUPAC Name |

3-[4-[(3S)-4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carbonyl]-5-methylpyrazol-1-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23BrClN5O2/c1-19-26(17-33-36(19)25-4-2-3-20(15-25)16-32)29(38)34-13-14-35(28(37)22-5-9-23(30)10-6-22)27(18-34)21-7-11-24(31)12-8-21/h2-12,15,17,27H,13-14,18H2,1H3/t27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGKKHWJYBQRIE-HHHXNRCGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)N3CCN(C(C3)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)N3CCN([C@H](C3)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23BrClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of Eif4a3-in-1

Specific Allosteric Binding Site Analysis and Interaction Dynamics with eIF4A3

eIF4A3-IN-1 specifically binds to eIF4A3 at an allosteric site, meaning it does not compete with Adenosine Triphosphate (ATP) for its binding pocket. medchemexpress.cominvivochem.comresearchgate.net This was determined through surface plasmon resonance (SPR) biosensing assays, which confirmed the direct binding of the inhibitor to the eIF4A3 protein. invivochem.com The binding is characterized by a dissociation constant (Kd) of 0.043 μM. medchemexpress.cominvivochem.com

Further studies using hydrogen/deuterium exchange mass spectrometry have provided more insight into the binding location. The pattern of deuterium incorporation for a similar optimized compound (Compound 2) overlapped with that of hippuristanol, a known pan-eIF4A allosteric inhibitor. researchgate.netacs.orgnih.gov This suggests that this compound and related compounds bind to a distinct allosteric region on eIF4A3, inducing a conformational change that inhibits its activity without disrupting its association with the other core components of the EJC. spandidos-publications.comresearchgate.net The interaction is described as non-competitive with respect to both ATP and RNA. researchgate.netacs.orgnih.gov

Impact on eIF4A3 Adenosine Triphosphate (ATP)-Dependent RNA Helicase Activity

eIF4A3 is a member of the DEAD-box family of RNA helicases, which utilize the energy from ATP hydrolysis to unwind RNA structures. nih.govresearchgate.net The RNA-dependent ATPase and RNA helicase activities of eIF4A3 are essential for its functions. activemotif.comuniprot.org

This compound is a potent inhibitor of the ATPase activity of eIF4A3, with a reported IC50 value of 0.26 μM. medchemexpress.cominvivochem.comtargetmol.com The inhibition of ATPase activity directly leads to the suppression of the enzyme's helicase activity in an ATPase-dependent manner. researchgate.netacs.orgnih.gov This inhibition is highly selective for eIF4A3 over other related helicases, such as eIF4A1, eIF4A2, DHX29, and Brr2. spandidos-publications.comresearchgate.net The inhibitory effect on helicase activity has been demonstrated in gel electrophoresis assays, where compounds from the same class as this compound showed significant inhibition of eIF4A3's ability to unwind double-stranded RNA. sci-hub.se

Table 1: Inhibitory Activity and Binding Affinity of this compound

| Parameter | Value | Method |

|---|---|---|

| ATPase Activity (IC50) | 0.26 μM | ADP-Glo Assay |

| Binding Affinity (Kd) | 0.043 μM | Surface Plasmon Resonance (SPR) |

Modulation of Exon Junction Complex (EJC) Assembly and Stability

The EJC core is formed by the stable association of eIF4A3, MAGOH, RBM8A (Y14), and CASC3 (MLN51) on mRNA, typically 20-24 nucleotides upstream of an exon-exon junction. nih.govoup.com The assembly process is intricate and linked to pre-mRNA splicing. nih.govoup.com The protein CWC22 plays a role in recruiting eIF4A3 to the spliceosome. nih.govoup.com Once assembled, the MAGOH-RBM8A heterodimer stabilizes the complex by inhibiting the ATPase activity of eIF4A3, locking it in an ATP-bound state on the mRNA. activemotif.comuniprot.org

While this compound inhibits the ATPase activity of eIF4A3, some studies suggest it does so without disrupting the association of eIF4A3 with the other core components of a pre-formed EJC. spandidos-publications.comresearchgate.net However, more recent research indicates that a similar inhibitor, referred to as EJC-i, blocks the de novo assembly of the EJC both in vitro and in vivo. biorxiv.org This inhibition of new EJC formation, without affecting already assembled complexes, suggests that the ATPase activity of eIF4A3, while not required for the stability of the final complex, is crucial during the assembly phase. biorxiv.org The inhibitor's action is similar to the effects seen when core EJC components like eIF4A3 or Y14 are depleted. biorxiv.org

Consequences for Nonsense-Mediated mRNA Decay (NMD) Pathway Inhibition

Nonsense-mediated mRNA decay (NMD) is a critical cellular surveillance pathway that identifies and degrades mRNAs containing premature termination codons (PTCs), thereby preventing the synthesis of potentially harmful truncated proteins. researchgate.netfrontiersin.org The EJC is a key player in this process; a PTC located upstream of an EJC is a primary signal for triggering NMD. frontiersin.org

By inhibiting eIF4A3, this compound effectively inhibits the NMD pathway. medchemexpress.cominvivochem.comresearchgate.net This has been demonstrated in cellular reporter assays where the inhibitor leads to the stabilization of NMD-sensitive transcripts. researchgate.netnih.gov The suppression of NMD by eIF4A3 inhibitors correlates positively with their ATPase-inhibitory activity. acs.orgnih.gov Depletion of eIF4A3 itself leads to a similar stabilization of NMD reporter mRNAs. life-science-alliance.orgbiorxiv.org Furthermore, chemical inhibition of eIF4A3 has been shown to disrupt the recruitment of UPF1, a key NMD factor, onto mRNAs that encode NMD factors themselves, suggesting a feedback loop in the regulation of this pathway. nih.gov

Table 2: Cellular Activity of this compound

| Cellular Process | Effect | Concentration Range | Cell Line |

|---|---|---|---|

| NMD Inhibition | Effective Inhibition | 3-10 μM | HEK293T |

Eif4a3-in-1 Influence on Rna Processing and Gene Expression Regulation

Perturbation of Pre-mRNA Splicing Events

The inhibition of eIF4A3 by eIF4A3-IN-1 directly interferes with the processes that govern the maturation of pre-mRNA into its final translatable form. Since eIF4A3 is a key component of the EJC, which is assembled co-splicing, its disruption has profound consequences on splicing fidelity and outcomes. abcam.comportlandpress.com

The pharmacological inhibition or genetic silencing of eIF4A3 alters the splicing patterns of a multitude of genes. endocrine-abstracts.org This demonstrates that eIF4A3 is not merely a passive marker on spliced transcripts but an active participant in regulating alternative splicing decisions. oup.com Studies involving RNA sequencing after eIF4A3 silencing have revealed significant changes in the expression and splicing patterns of genes involved in critical cellular functions, including RNA splicing itself, translational initiation, and metabolic processes. endocrine-abstracts.orgbiorxiv.org This suggests a complex feedback loop where eIF4A3 influences the machinery that it is a part of. The inhibitor this compound, by extension, can be used to modulate these alternative splicing events, shifting the balance between different transcript isoforms produced from a single gene.

A prominent example of this compound's influence is its modulation of Fibroblast Growth Factor Receptor 4 (FGFR4) splicing. nih.gov In hepatocellular carcinoma (HCC), eIF4A3 is overexpressed and has been identified as an oncogene that promotes tumor aggressiveness by altering FGFR4 splicing. medchemexpress.comnih.gov The inhibition of eIF4A3, either pharmacologically with this compound or through gene silencing, leads to a significant alteration in the splicing pattern of FGFR4. nih.gov Specifically, eIF4A3 silencing in HepG2 cells resulted in exon skipping in the FGFR4 gene. nih.gov This modulation of FGFR4 splicing by targeting eIF4A3 has been shown to reduce the aggressiveness of HCC cells in vitro. nih.gov

| Condition | Target | Observed Effect on FGFR4 | Functional Consequence | Reference |

|---|---|---|---|---|

| eIF4A3 Silencing (in vitro) | eIF4A3 | Altered expression and splicing pattern; reduced overall expression. | Reduced tumor cell aggressiveness in Hepatocellular Carcinoma (HCC). | nih.gov |

| Pharmacological Inhibition (e.g., with this compound) | eIF4A3 | Modulation of FGFR4 splicing. | Reduced aggressiveness of HCC cells. | nih.gov |

| eIF4A3 Silencing (RNAseq data) | eIF4A3 | Exon 2 skipping in FGFR4 gene. | Blocks cellular response to FGFR4 ligand (FGF19). | nih.gov |

The eIF4A3 protein is also implicated in the alternative splicing of key apoptosis-related genes, such as B-cell lymphoma-extra large (BCL2L1), also known as Bcl-X. genecards.orgideal-db.orgspandidos-publications.com The BCL2L1 gene produces two main isoforms through alternative splicing: a long anti-apoptotic form (Bcl-xL) and a short pro-apoptotic form (Bcl-xS). ideal-db.org Research has shown that eIF4A3 is involved in specifically inhibiting the formation of the pro-apoptotic Bcl-xS isoform. genecards.orgideal-db.organtibody-creativebiolabs.com This function is distinct from its established role in the core EJC assembly. abcam.comuniprot.org By inhibiting eIF4A3, this compound can therefore be expected to shift the splicing of BCL2L1 pre-mRNA, potentially increasing the ratio of the pro-apoptotic Bcl-xS isoform to the anti-apoptotic Bcl-xL isoform, thereby promoting apoptosis. spandidos-publications.com

Specific Transcript Splicing Modulation (e.g., Fibroblast Growth Factor Receptor 4 (FGFR4))

Regulation of mRNA Stability and Quality Control Mechanisms

This compound is a potent inhibitor of nonsense-mediated mRNA decay (NMD), a crucial cellular surveillance pathway. medchemexpress.commedchemexpress.comtargetmol.com NMD identifies and degrades mRNAs containing premature termination codons (PTCs), preventing the synthesis of potentially harmful truncated proteins. frontiersin.orgnih.gov The EJC is fundamental to this process; a PTC located upstream of an EJC is a primary trigger for NMD. frontiersin.orgbmbreports.org

By inhibiting eIF4A3, this compound disrupts the integrity and function of the EJC. nih.gov This disruption impairs the cell's ability to recognize PTC-containing transcripts, leading to their stabilization and accumulation. frontiersin.org The inhibitory effect of this compound on NMD has been demonstrated in HEK293T cells using an NMD reporter gene. medchemexpress.com Beyond its role in NMD, eIF4A3 has also been shown to regulate the stability of certain non-coding and coding RNAs, such as stabilizing LINC00680 and TTN-AS1 in glioblastoma, and its inhibition can therefore decrease the half-life of these specific transcripts. spandidos-publications.com

| Compound | Mechanism | Cellular Context | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | Selective inhibition of eIF4A3, a core EJC component essential for NMD. | HEK293T cells transfected with NMD reporter gene. | Effectively inhibits nonsense-mediated RNA decay (NMD). | medchemexpress.commedchemexpress.com |

| This compound | Disruption of the interaction between phosphorylated UPF1 and μ-opioid receptor mRNA. | Rat model of neuropathic pain. | Reversed the decreased expression of μ-opioid receptor, which is regulated by NMD. | medchemexpress.commedchemexpress.com |

Effects on Messenger Ribonucleoprotein (mRNP) Nuclear Export and Subcellular Localization

As a core component of the EJC, eIF4A3 accompanies the spliced mRNA transcript from the nucleus to the cytoplasm. frontiersin.orgfrontiersin.org This process suggests a role for the EJC, and therefore eIF4A3, in facilitating the export of messenger ribonucleoprotein (mRNP) complexes through the nuclear pore complex. portlandpress.comnih.gov Studies have shown that eIF4A3 can interact with key mRNA export factors like TAP and Aly/REF. frontiersin.orgnih.gov

Inhibition of eIF4A3 with this compound is predicted to disrupt these interactions and impair the efficient export of certain mRNAs. Evidence from studies on Avian Influenza Virus shows that depletion of eIF4A3 significantly reduces the nuclear export of viral spliced mRNAs, such as M2 and NS2, without affecting intronless viral transcripts. frontiersin.org This indicates a specific role for eIF4A3 in the export of spliced mRNAs, a process that would be hindered by this compound. The EJC's role also extends to the proper subcellular localization of mRNA transcripts in the cytoplasm, a process that would similarly be affected by the inhibitor. ideal-db.orguniprot.org

Modulation of Translational Control Mechanisms

The EJC is involved in enhancing the translation efficiency of spliced mRNAs, often referred to as the "pioneer round" of translation. genecards.orgabcam.comideal-db.org After export to the cytoplasm, the EJC remains bound and is thought to help recruit the translational machinery. frontiersin.org The ribosome then displaces the EJC components during the first round of translation. portlandpress.com

eIF4A3 may also play a more direct, albeit complex, role. Some findings suggest it could act as a translational inhibitor to prevent premature or aberrant translation. nih.gov Conversely, by being part of the EJC, it may also indirectly stimulate translation by increasing the local concentration of other initiation factors near the mRNA. nih.gov Pharmacological inhibition of eIF4A3 with this compound would disrupt these EJC-dependent translational control mechanisms. By affecting the composition and function of the mRNP that reaches the cytoplasm, the inhibitor can modulate the efficiency with which specific mRNAs are translated into proteins.

Impact on Canonical Cap-Dependent Translation Initiation

The eIF4A family consists of three paralogs: eIF4A1, eIF4A2, and eIF4A3. elifesciences.org While eIF4A1 and eIF4A2 are key players in canonical cap-dependent translation initiation, responsible for unwinding the secondary structure in the 5'-untranslated region (5'UTR) of mRNAs, eIF4A3 is not typically involved in this standard mechanism. elifesciences.orgupenn.edu Its primary role is associated with the EJC and splicing-dependent activities. nih.govfrontiersin.org

However, research has uncovered a specialized role for eIF4A3 in a distinct form of cap-dependent translation mediated by the nuclear cap-binding complex (CBC), which consists of CBP80 and CBP20. pnas.org In this pathway, eIF4A3 is recruited to the 5'-end of CBC-bound mRNAs through a direct interaction with the CBC-dependent translation initiation factor (CTIF). pnas.org This recruitment is independent of splicing and the deposition of an EJC. pnas.org The function of eIF4A3 in this context is to act as a helicase, promoting the unwinding of 5'UTR secondary structures to facilitate ribosome scanning and translation initiation. pnas.orgmdpi.com

Inhibition of eIF4A3 by this compound would be expected to disrupt this CBC-dependent translation. By binding to eIF4A3, the inhibitor would interfere with its helicase activity, preventing the efficient unwinding of complex 5'UTRs on CBC-bound mRNAs. pnas.org This would lead to reduced translation of a specific subset of mRNAs that rely on this initiation pathway, thereby altering the cellular proteome.

| Component | Role in CBC-Dependent Translation | Predicted Impact of this compound |

| eIF4A3 | Helicase that unwinds 5'UTR secondary structures. pnas.org | Inhibition of helicase activity. |

| CBC (CBP80/CBP20) | Binds the 5'-cap structure in the nucleus. pnas.org | Indirectly affected due to downstream block. |

| CTIF | Recruits eIF4A3 to the CBC-bound mRNA. pnas.org | eIF4A3 recruitment may occur, but its function is blocked. |

| 40S Ribosomal Subunit | Scans the mRNA to find the start codon. pnas.org | Scanning process is impeded by unresolved secondary structures. |

Influence on Internal Ribosomal Entry Site (IRES)-Mediated and Circular RNA (circRNA) Translation (via eIF3g interaction)

Beyond cap-dependent mechanisms, cells utilize alternative translation initiation pathways, such as those directed by Internal Ribosomal Entry Sites (IRESs) and the translation of circular RNAs (circRNAs). nih.gov Recent findings have established a novel mechanism for internal translation initiation that is dependent on eIF4A3. ukri.orgresearchgate.net This process is driven by a direct interaction between eIF4A3, as a core component of the EJC, and eIF3g, a subunit of the eukaryotic initiation factor 3 (eIF3) complex. preprints.orgoup.com

The EJC is deposited on mRNAs during splicing, marking the location of exon-exon junctions. portlandpress.comoup.com The eIF4A3-eIF3g interaction serves as a molecular bridge, linking the EJC on the mRNA directly to the eIF3 complex, which then facilitates the recruitment of the 40S ribosomal subunit for internal initiation. ukri.orgresearchgate.netoup.com This mechanism is particularly crucial for the translation of many circRNAs, which are covalently closed RNA loops generated from pre-mRNAs and lack a 5'-cap structure for canonical initiation. preprints.orgoup.com Transcriptome-wide analyses have shown that the efficient association of endogenous circRNAs with polysomes requires eIF4A3. ukri.orgresearchgate.net

Given this direct role, this compound is predicted to be a potent inhibitor of this mode of translation. By binding to eIF4A3, the inhibitor could disrupt the conformation required for the eIF4A3-eIF3g interaction, thereby uncoupling the EJC from the ribosomal recruitment machinery. ukri.orgresearchgate.net This would suppress the translation of a subset of circRNAs and potentially some linear mRNAs that rely on this EJC-dependent internal initiation mechanism. ukri.orgpreprints.org While eIF4A3's role in the translation of some viral and cellular IRESs has been suggested, its well-defined interaction with eIF3g provides a clear mechanism for its influence on circRNA translation. mdpi.com

| Factor | Function in eIF4A3-Dependent Internal Translation | Predicted Impact of this compound |

| eIF4A3 | Core EJC component that binds spliced RNA. portlandpress.com | Binding by inhibitor prevents functional interaction with eIF3g. |

| eIF3g | Subunit of eIF3 complex that directly interacts with eIF4A3. oup.com | Fails to be recruited to the EJC. |

| EJC | Marks exon-exon junctions on mRNA and circRNA. preprints.org | EJC may form, but cannot recruit the translation machinery. |

| circRNA | Template for translation. oup.com | Translation is inhibited due to failure of ribosome recruitment. |

Regulation of Ribosome Biogenesis and Ribosomal RNA (rRNA) Processing

A critical and more recently discovered function of eIF4A3 is its role in ribosome biogenesis (RiBi). nih.govnih.gov This process, which involves the transcription of ribosomal DNA (rDNA), processing of ribosomal RNA (rRNA), and assembly of ribosomes, is fundamental for cell growth and proliferation. nih.gov Research has shown that eIF4A3 localizes to the nucleolus, the primary site of ribosome production. nih.govresearchgate.net

Within the nucleolus, eIF4A3 is a component of the small subunit (SSU) processome, a large ribonucleoprotein complex essential for the processing of pre-rRNA. nih.govnih.gov Specifically, eIF4A3's helicase activity is involved in regulating rRNA processing by clearing R-loops—three-stranded nucleic acid structures composed of an RNA-DNA hybrid and the associated displaced single-stranded DNA. nih.govnih.gov Depletion of eIF4A3 leads to defects in the early processing steps of the 47S pre-rRNA, impaired RiBi, and subsequent cell cycle arrest mediated by a p53-dependent checkpoint. nih.govnih.gov

Therefore, the inhibitor this compound is expected to act as a disruptor of ribosome biogenesis. By inhibiting eIF4A3 function, the compound would mimic the effects of eIF4A3 depletion, leading to the accumulation of aberrant R-loops and faulty rRNA processing. nih.govnih.gov This would trigger the "impaired RiBi checkpoint," resulting in p53 activation and a halt in cell proliferation, a mechanism that highlights eIF4A3 as a potential target in diseases characterized by high rates of ribosome production. nih.govdovepress.com

| Process/Component | Role of eIF4A3 | Predicted Impact of this compound |

| Ribosome Biogenesis (RiBi) | Essential for the overall process. nih.gov | RiBi is impaired, leading to RiBi stress. nih.gov |

| Nucleolar Function | Localizes to the nucleolus as part of the SSU processome. nih.gov | Inhibition disrupts the function of the SSU processome. |

| rRNA Processing | Regulates early processing of 47S pre-rRNA. nih.gov | Processing is defective. |

| R-loop Clearance | Helicase activity resolves R-loops on rDNA. nih.govnih.gov | R-loops accumulate, obstructing rRNA processing. |

| p53 Pathway | Depletion of eIF4A3 activates the p53-mediated IRBC. nih.gov | Inhibition is predicted to activate the p53 pathway. |

Compound and Protein List

| Name | Type |

| This compound | Small Molecule Inhibitor |

| eIF4A1 | Protein (RNA Helicase) |

| eIF4A2 | Protein (RNA Helicase) |

| eIF4A3 / DDX48 | Protein (RNA Helicase) |

| eIF3 | Protein Complex |

| eIF3g | Protein (eIF3 Subunit) |

| CASC3 / MLN51 | Protein (EJC Component) |

| CBP20 | Protein (Cap-Binding Protein) |

| CBP80 | Protein (Cap-Binding Protein) |

| CTIF | Protein (Translation Initiation Factor) |

| MAGOH | Protein (EJC Component) |

| NOM1 | Protein (Ribosome Biogenesis Factor) |

| p53 | Protein (Tumor Suppressor) |

| RBM8A / Y14 | Protein (EJC Component) |

| ZXDB | Protein |

Cellular and Systems-level Consequences of Eif4a3-in-1 Inhibition

Dysregulation of Cell Cycle Progression

Pharmacological inhibition of eIF4A3 has been shown to critically impair the orderly progression of the cell cycle. nih.gov This disruption is a key outcome of altering the expression of essential proteins that govern cell cycle transitions.

A primary consequence of treating cells with eIF4A3 inhibitors is the induction of a robust cell cycle arrest at the G2/M checkpoint. nih.govresearchgate.net This arrest prevents cells from entering mitosis, thereby halting proliferation. researchgate.net Studies have demonstrated that deficiency or inhibition of eIF4A3 leads to this G2/M phase arrest, which is often associated with an increase in apoptosis, or programmed cell death. nih.govsemanticscholar.orgresearchgate.net The arrest is also linked to observable defects in chromosome segregation and centrosome-spindle formation, indicating a breakdown in the mechanical processes of cell division. nih.govresearchgate.net

The arrest at the G2/M checkpoint is directly linked to the altered expression of key cell cycle regulators. The expression of several cell cycle regulatory genes is strongly associated with eIF4A3. semanticscholar.org Specifically, the progression from the G2 to the M phase is driven by the complex formed between Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1). oncotarget.com Inhibition of eIF4A3 can lead to a decrease in the protein levels of Cyclin B1, a critical factor for mitotic entry. oncotarget.com

Table 1: Impact of eIF4A3-IN-1 on Cell Cycle Progression

| Cellular Process | Key Molecules Affected | Observed Consequence |

| Cell Cycle Checkpoint | Checkpoint regulators | G2/M phase arrest nih.govresearchgate.net |

| Mitosis | Centrosome and spindle proteins | Chromosome mis-segregation researchgate.net |

| Gene Expression | Cyclin B1, CDK1, CDK2 | Downregulation/dysregulation of expression semanticscholar.orgoncotarget.com |

Impact on Cell Cycle Checkpoints (e.g., G2/M arrest)

Interference with RNA Stress Granule Dynamics and Formation

RNA stress granules (SGs) are cytoplasmic condensates of non-translating messenger RNAs (mRNAs) and proteins that form when cells are exposed to environmental stress. nih.govmolbiolcell.org They play a crucial role in cell survival by sequestering and silencing mRNAs. nih.gov Research has revealed an unexpected role for eIF4A3 in the biology of these structures. nih.govmolonc.ca

Pharmacological inhibition of eIF4A3 has been shown to suppress the formation and maintenance of stress granules. nih.govmolonc.ca The DEAD-box protein eIF4A can limit the condensation of RNA in an ATP-dependent manner, acting as an RNA chaperone to reduce intermolecular RNA-RNA interactions that are fundamental to SG formation. nih.govnih.gov By inhibiting eIF4A3, this compound interferes with this process, thereby preventing the assembly of SGs even under conditions that would normally induce them, such as treatment with arsenite. researchgate.net

The assembly of stress granules depends on the action of key nucleating or scaffold proteins, most notably G3BP1 (Ras-GTPase-activating protein SH3-domain-binding protein 1) and TIA1 (T-cell intracellular antigen 1). frontiersin.orgfrontiersin.org These proteins are essential for initiating the aggregation of mRNPs into SGs. molbiolcell.orgmolbiolcell.org The inhibition of eIF4A3 has been directly linked to the regulation of these critical scaffold proteins. nih.govmolonc.ca Specifically, treatment with an eIF4A3 inhibitor can block the expression of G3BP1 and TIA1, thereby removing the necessary foundation for SG assembly and maintenance. nih.govresearchgate.netmolonc.ca

Mechanism of Suppression of Stress Granule Induction and Maintenance

Modulation of Intracellular Signaling Pathways

The influence of eIF4A3 extends to the regulation of major intracellular signaling pathways that govern cell fate. By affecting RNA splicing and stability, its inhibition can have cascading effects on these networks. frontiersin.org

Research has identified several pathways that are modulated by eIF4A3 activity. For example, in glioblastoma, eIF4A3 has been shown to regulate cell proliferation and invasion through a Notch1-dependent pathway. nih.gov In lung adenocarcinoma, eIF4A3 can influence tumor development by acting on the PI3K–AKT–ERK1/2–P70S6K pathway through its downstream target, FLOT1. nih.gov Furthermore, in papillary thyroid cancer, an EIF4A3-induced circular RNA has been implicated in enhancing cell malignancy via the PI3K/Akt/mTOR signaling pathway. jmb.or.kr Functional gene network analyses have also connected eIF4A3 to chemokine and tumor necrosis factor-α (TNF-α) signaling pathways. nih.gov In breast cancer, exosomes from specific immune cells were found to promote EIF4A3 expression through the JAK2-STAT3 signaling pathway. frontiersin.org This demonstrates the broad impact of eIF4A3 on diverse signaling cascades critical to cancer progression.

Phosphoinositide 3-Kinase (PI3K)-AKT-Extracellular Signal-Regulated Kinase 1/2 (ERK1/2)-p70S6 Kinase (P70S6K) Pathway Interactions (via Flotillin-1 (FLOT1))

Research has elucidated a direct regulatory axis where eIF4A3 influences the PI3K-AKT-ERK1/2-p70S6K signaling pathway, a central node in cell proliferation and survival, through its interaction with Flotillin-1 (FLOT1). nih.govnih.gov FLOT1 is a scaffolding protein associated with lipid rafts that participates in signal transduction. nih.gov

In lung adenocarcinoma (LUAD) cells, studies have demonstrated that eIF4A3 interacts with and positively regulates the expression of FLOT1 at the protein level. nih.govnih.gov Overexpression of eIF4A3 leads to increased FLOT1 levels, which in turn promotes the activation of the PI3K-AKT-ERK1/2-p70S6K pathway. researchgate.net Conversely, the knockdown of eIF4A3 results in decreased signaling through this cascade. nih.gov

Crucially, the oncogenic effects driven by eIF4A3 overexpression can be reversed by knocking down FLOT1. nih.govnih.gov This rescue experiment confirms that FLOT1 is a critical downstream mediator of eIF4A3's influence on this pathway. researchgate.net Therefore, the inhibition of eIF4A3 by this compound is expected to suppress the PI3K-AKT-ERK1/2-p70S6K pathway by downregulating the functional activity of its mediator, FLOT1. nih.govresearchgate.net This mechanism underscores a key anti-proliferative consequence of eIF4A3 inhibition.

Impact on Autophagy Pathways (e.g., PI3K class III-mediated autophagy)

The role of eIF4A3 in regulating autophagy—a fundamental cellular degradation and recycling process—appears to be complex and context-dependent.

One line of research, particularly in the context of lung adenocarcinoma, suggests that eIF4A3 acts as a promoter of PI3K class III-mediated autophagy. nih.govresearchgate.net The class III PI3K complex, which includes the catalytic subunit VPS34, is essential for initiating the formation of autophagosomes. biomolther.org In these cancer cells, overexpression of eIF4A3 was shown to increase the number of autophagic vesicles and modulate the expression of key autophagy-related genes (Atg) such as Beclin-1 and LC3A/B. nih.govresearchgate.net This effect was also found to be dependent on FLOT1, as knockdown of FLOT1 rescued the autophagy activation caused by eIF4A3 overexpression. nih.govresearchgate.net In this model, inhibition of eIF4A3 would be predicted to decrease autophagic activity.

Conversely, other studies describe eIF4A3 as a negative regulator, or "gatekeeper," of macroautophagy. tandfonline.comnih.govnih.gov According to this mechanism, eIF4A3, by ensuring proper RNA splicing, maintains low basal levels of autophagy. tandfonline.comnih.gov It achieves this by controlling an exon-skipping event in the transcript for Glycogen Synthase Kinase 3 Beta (GSK3B), a kinase that phosphorylates and inactivates the master autophagy transcription factor, TFEB. researchgate.net Depletion of eIF4A3 leads to reduced GSK3B activity, causing TFEB to become dephosphorylated and translocate to the nucleus. nih.govresearchgate.net Nuclear TFEB then initiates a broad transcriptional program that enhances autophagic flux by inducing the expression of genes involved in both early and late stages of autophagy. tandfonline.comresearchgate.net Following this mechanism, inhibition of eIF4A3 by this compound would lead to a potent induction of the autophagy pathway.

These differing findings highlight the nuanced role of eIF4A3 in autophagy, which may be determined by the specific cellular context, interacting pathways (e.g., Apelin signaling vs. TFEB), and the underlying pathological state. nih.govresearchgate.net

Interactions with Non-Coding RNA Networks

eIF4A3 is a pivotal RNA-binding protein (RBP) that interacts extensively with non-coding RNAs, including long non-coding RNAs (lncRNAs) and circular RNAs (circRNAs), to regulate gene expression post-transcriptionally. frontiersin.orgmdpi.com Inhibition of eIF4A3 with this compound can dismantle these regulatory complexes, leading to significant functional consequences.

Long Non-Coding RNA (lncRNA) Binding and Regulatory Effects

LncRNAs are key regulators in numerous cellular processes, and their functions are often mediated through their interaction with RBPs like eIF4A3. nih.govoncotarget.com eIF4A3 can bind to lncRNAs to modulate their stability, or it can be recruited by lncRNAs to influence the stability and translation of target mRNAs. nih.govresearchgate.net

For instance, the lncRNA AGAP2-AS1 has been shown to bind to eIF4A3, a process which enhances the lncRNA's stability and promotes the activation of cancer-associated fibroblasts. nih.gov In other cases, lncRNAs such as LINC00667 recruit eIF4A3 to stabilize the mRNA of pro-angiogenic factor VEGFA. nih.gov Conversely, the lncRNA H19 can act as a molecular sponge, sequestering eIF4A3 and preventing it from binding to the mRNAs of cell-cycle regulatory genes, thereby promoting colorectal cancer cell proliferation. oncotarget.com The inhibition of eIF4A3 would disrupt these varied interactions, altering the expression of the lncRNAs themselves or their downstream target genes, thereby affecting complex cellular phenotypes like cell growth, differentiation, and tumorigenesis. frontiersin.orgfrontiersin.org

Table 1: Examples of eIF4A3-lncRNA Interactions and Their Functional Consequences

| LncRNA | Interacting Partner(s) | Mechanism of Action | Functional Outcome | References |

| H19 | eIF4A3 | H19 binds and recruits eIF4A3, preventing its binding to cell-cycle regulatory gene mRNAs. | Promotes colorectal cancer cell proliferation. | oncotarget.comfrontiersin.org |

| AGAP2-AS1 | eIF4A3, MyD88/NF-κB | eIF4A3 binds to and stabilizes AGAP2-AS1, which then activates the MyD88/NF-κB pathway. | Activates cancer-associated fibroblasts in lung cancer. | nih.gov |

| CASC2 | eIF4A3 | eIF4A3 binds to CASC2, and their interaction affects drug antitumor activity. | Affects ovarian cancer development. | frontiersin.org |

| LINC01232 | eIF4A3, TM9SF2 | LINC01232 recruits eIF4A3 to increase the mRNA stability of TM9SF2. | Promotes pancreatic adenocarcinoma. | nih.gov |

| SNHG16 | eIF4A3, RhoU | SNHG16 binds to eIF4A3 to form a complex that regulates the stability of RhoU mRNA. | Promotes development of oesophageal squamous cell carcinoma. | researchgate.net |

| LINC00323-3 | eIF4A3, GATA2 | LINC00323-3 binds to eIF4A3, which is associated with the transcription factor GATA2, potentially regulating its translation. | Regulates angiogenesis. | mdpi.comthno.org |

Circular RNA (circRNA) Interactions and Functional Consequences

Circular RNAs (circRNAs) are a class of stable, covalently closed RNA molecules that can function as miRNA sponges, protein scaffolds, or even as templates for translation. mdpi.comthno.org eIF4A3 plays a significant role in the biogenesis and function of a subset of these circRNAs. mdpi.comoup.com

Studies have shown that eIF4A3 can promote the "back-splicing" reaction that generates circRNAs by binding to intron sequences flanking the exons destined for circularization. mdpi.com For example, the biogenesis of oncogenic circRNAs like circASAP1 and circMMP9 in glioblastoma is facilitated by eIF4A3. mdpi.comoup.com Similarly, in papillary thyroid cancer, eIF4A3 enhances the expression of circ_0092278, which subsequently promotes tumor progression by activating the PI3K/Akt/mTOR pathway. jmb.or.krjmb.or.kr

Beyond biogenesis, eIF4A3 is also required for the efficient association of some endogenous circRNAs with polysomes, facilitating their translation into proteins. oup.com For instance, eIF4A3-induced circDdb1 was found to encode a novel protein that promotes muscle atrophy. researchgate.net

Table 2: Examples of eIF4A3-circRNA Interactions and Their Functional Consequences

| circRNA | Interacting Partner(s) | Mechanism of Action | Functional Outcome | References |

| circASAP1 | eIF4A3, miR-502-5p | eIF4A3 promotes circASAP1 biogenesis; circASAP1 then sponges miR-502-5p. | Promotes tumorigenesis and temozolomide resistance in glioblastoma. | oup.com |

| circ_0092278 | eIF4A3, PI3K/Akt/mTOR | eIF4A3 enhances circ_0092278 expression, which activates the PI3K/Akt/mTOR pathway. | Enhances papillary thyroid cancer cell malignancy. | jmb.or.krjmb.or.kr |

| circDdb1 | eIF4A3, eEF2 | eIF4A3 regulates circDdb1 expression; circDdb1 is translated into a protein that phosphorylates eEF2. | Promotes muscle atrophy. | researchgate.net |

| circSCAP | eIF4A3, miR-7, SMAD2 | eIF4A3 promotes circSCAP expression; circSCAP sponges miR-7 to upregulate SMAD2. | Facilitates tumorigenesis and progression of non-small-cell lung cancer. | nih.gov |

| hsa_circ_0005397 | eIF4A3 | eIF4A3 interacts with and regulates the expression of hsa_circ_0005397. | Promotes the progression of hepatocellular carcinoma. | researchgate.net |

| circ_cse1l | eIF4A3, PCNA | Downregulated circ_cse1l binds to eIF4A3 to inhibit PCNA expression. | Inhibits proliferation of colorectal cancer cells. | frontiersin.org |

Preclinical Research Models and Mechanistic Insights with Eif4a3-in-1

Investigations in In Vitro Cellular Models

The versatility of eIF4A3-IN-1 as a research tool is evident from its use in a diverse range of cancer cell lines, where it has been shown to impede cancer cell proliferation and aggressiveness. nih.govresearchgate.net

Hepatocellular Carcinoma (HCC) Cell Line Studies (e.g., HepG2, Hep3B, SNU-387)

In the context of hepatocellular carcinoma (HCC), eIF4A3 is considered a novel oncogene. nih.gov Studies utilizing the HCC cell lines HepG2, Hep3B, and SNU-387 have demonstrated that the pharmacological inhibition of eIF4A3 with this compound significantly curtails the aggressive features of these cancer cells. nih.govresearchgate.net

Specifically, treatment with this compound led to a marked reduction in cell proliferation, colony formation, and the size of tumorspheres in all three cell lines. nih.gov At a concentration of 3 nM, this compound was observed to significantly decrease cell viability in HepG2, Hep3B, and SNU-387 cells over a period of 24 to 72 hours. medchemexpress.commedchemexpress.com These findings underscore the potential of targeting eIF4A3 as a therapeutic strategy in HCC. nih.govuco.es

| Cell Line | Effect | Percentage Reduction (at 72h) | Reference |

|---|---|---|---|

| HepG2 | Cell Proliferation | 35.92% | nih.gov |

| Hep3B | Cell Proliferation | 42.75% | nih.gov |

| SNU-387 | Cell Proliferation | 26.10% | nih.gov |

| HepG2 | Colony Formation | 38.35% | nih.gov |

| Hep3B | Colony Formation | 37.58% | nih.gov |

| SNU-387 | Colony Formation | 58.44% | nih.gov |

Lung Adenocarcinoma (LUAD) Cell Line Studies (e.g., PC9, H1299, A549)

In lung adenocarcinoma (LUAD), eIF4A3 has been shown to play a crucial role in tumor progression and is associated with a poor prognosis. researchgate.net Research on LUAD cell lines, including PC9, H1299, and A549, has revealed that eIF4A3 influences cell proliferation and migration. nih.gov Knockdown of eIF4A3 in PC9 and H1299 cells, which have high endogenous expression of the protein, led to a decrease in their proliferative and migratory capabilities. nih.gov Conversely, overexpression of eIF4A3 in A549 cells, which have low endogenous expression, enhanced these malignant phenotypes. nih.gov

Mechanistically, eIF4A3 interacts with Flotillin-1 (FLOT1) and can activate PI3K class III-mediated autophagy. nih.govresearchgate.net The inhibition of eIF4A3 has been shown to downregulate FLOT1 expression and affect the PI3K–AKT–ERK1/2–P70S6K pathway. nih.gov Furthermore, knockdown of eIF4A3 was found to induce autophagy in A549 and H1299 cells. aging-us.com A recent study also highlighted that eIF4A3 can induce the expression of circDHTKD1, which in turn regulates glycolysis in non-small cell lung cancer cells. nih.gov

Gastric Cancer (GC) Cell Line Studies (e.g., AGS, MKN45, HGC-27, SNU-5)

Studies have identified the upregulation of eIF4A3 in gastric cancer (GC) cell lines such as AGS, MKN45, HGC-27, and SNU-5 when compared to normal gastric mucosal cells. nih.gov This increased expression is linked to the promotion of cancer progression. nih.gov

A specific circular RNA, circ_0074027, has been found to be highly expressed in GC cell lines and is thought to exert its cancer-promoting effects by binding to eIF4A3. nih.gov The expression of eIF4A3 was highest in MKN45 cells, and the knockdown of circ_0074027 in these cells resulted in decreased eIF4A3 expression. nih.govresearchgate.net These findings suggest a regulatory relationship between circ_0074027 and eIF4A3 in gastric cancer. nih.gov

| Cell Line | Relative eIF4A3 Expression | Reference |

|---|---|---|

| AGS | High | nih.gov |

| MKN45 | Highest | nih.gov |

| HGC-27 | High | nih.gov |

| SNU-5 | High | nih.gov |

Embryonic Stem Cell Research on Pluripotency Maintenance

Beyond its role in cancer, eIF4A3 has been identified as a crucial regulator of embryonic stem cell (ESC) identity. oup.comnih.gov As a component of the exon junction complex (EJC), eIF4A3 is essential for the maintenance of ESCs. oup.comnih.gov

Research has shown that the depletion of eIF4A3 leads to a loss of pluripotency due to the dysregulation of the cell cycle. oup.comnih.gov Specifically, eIF4A3 is required for the efficient nuclear export of Ccnb1 mRNA, which encodes Cyclin B1. oup.comnih.gov Cyclin B1 is a key factor in promoting pluripotency during the cell cycle progression of ESCs. nih.gov This highlights a previously unknown role for eIF4A3 and the EJC in maintaining stem cell pluripotency through the post-transcriptional control of the cell cycle. oup.comnih.gov

Insights from In Vivo Preclinical Rodent Models

The utility of this compound extends to in vivo studies, providing valuable insights into the physiological and pathological roles of eIF4A3.

Neuropathic Pain Models: Molecular Correlates of Analgesic-like Activity (e.g., SMG1 kinase, phosphorylated UPF1, μ-opioid receptor)

In a rat model of neuropathic pain induced by spinal nerve ligation, this compound demonstrated a significant analgesic-like effect. medchemexpress.commedchemexpress.com The development of neuropathic pain has been linked to the nonsense-mediated mRNA decay of the μ-opioid receptor in the spinal cord. nih.gov

The mechanism involves eIF4A3 triggering the SMG1 kinase-mediated phosphorylation of UPF1. nih.gov This action leads to increased binding of the nonsense-mediated mRNA decay factor SMG7 and subsequent degradation of μ-opioid receptor mRNA in the dorsal horn of the spinal cord. nih.gov

Oncological Xenograft Models: Evaluation of Tumor Aggressiveness and Growth Modulation

The in vivo efficacy of targeting eIF4A3 has been evaluated using oncological xenograft models, where human cancer cells are implanted into immunocompromised mice. These studies provide crucial insights into how inhibition of eIF4A3 affects tumor growth and aggressiveness in a living system.

Small molecule inhibitors targeting eIF4A3 have demonstrated significant anti-tumor activity. In a xenograft model using HCT-116 colon cancer cells, the inhibitors known as 1o and 1q were shown to markedly inhibit the growth of transplanted tumors. nih.gov This demonstrates that pharmacological inhibition of eIF4A3 can effectively curb tumor progression in vivo.

Complementing these findings, studies employing genetic knockdown of eIF4A3 have consistently shown reduced tumor growth across various cancer types.

Similarly, in a glioblastoma model, knockdown of eIF4A3 regulated xenograft growth. nih.gov

For pancreatic ductal adenocarcinoma (PDAC), the injection of eIF4A3-targeting siRNAs directly into MIAPaCa-2 cell-derived xenografts led to blunted tumor growth. biorxiv.org

In papillary thyroid cancer, targeting an eIF4A3-regulated circular RNA, circ_0092278, was also found to inhibit tumor growth in a xenograft model.

These collective findings from xenograft studies underscore the potential of eIF4A3 as a therapeutic target, showing that its inhibition can modulate and suppress tumor growth in vivo.

| Cancer Type | Model | Intervention | Key Findings | Reference |

|---|---|---|---|---|

| Colon Cancer | HCT-116 Xenograft | Inhibitors 1o and 1q | Significant inhibition of transplanted tumor growth. | nih.gov |

| Lung Adenocarcinoma (LUAD) | PC9 Xenograft | shRNA Knockdown of eIF4A3 | Dramatically reduced tumor growth rate, volume, and weight. | aacrjournals.org |

| Pancreatic Ductal Adenocarcinoma (PDAC) | MIAPaCa-2 Xenograft | siRNA Silencing of eIF4A3 | Blunted tumor growth following intratumoral injection. | biorxiv.org |

| Glioblastoma (GBM) | U87-MG Xenograft | Knockdown of eIF4A3 | Regulation and reduction of GBM-xenograft growth. | nih.gov |

| Papillary Thyroid Cancer (PTC) | PTC Cell Xenograft | Knockdown of circ_0092278 (regulated by eIF4A3) | Reduced tumor growth. |

Transcriptomic and Proteomic Analyses Following this compound Treatment

To understand the molecular mechanisms underlying the anti-tumor effects of eIF4A3 inhibition, researchers have employed transcriptomic and proteomic analyses. These approaches provide a global view of the changes in gene expression, RNA processing, and protein networks that occur when eIF4A3 function is perturbed.

Global gene expression profiling reveals widespread changes in the transcriptome following the modulation of eIF4A3. In studies involving eIF4A3 depletion, differential expression analysis identified thousands of affected transcripts. For instance, one study reported 4,493 differentially expressed transcripts. nih.gov

Pathway enrichment analysis of these differentially expressed genes provides insight into the biological processes controlled by eIF4A3.

Down-regulated Pathways : A consistent finding is the suppression of genes involved in the cell cycle, extracellular matrix organization, splicing, and the DNA damage response. nih.gov This aligns with the observed anti-proliferative effects of eIF4A3 inhibition.

Up-regulated Pathways : Conversely, pathways related to "translation," "RNA metabolism," and "p53 signaling" were found to be enriched among the up-regulated genes. nih.gov

These findings suggest that cells respond to the loss of eIF4A3 function by arresting the cell cycle and altering key signaling pathways that control cell fate.

| Direction of Change | Affected Biological Pathways | Implication | Reference |

|---|---|---|---|

| Down-regulated | Cell Cycle, Extracellular Matrix Organization, Splicing, DNA Damage Response | Inhibition of cell proliferation and tumor progression. | nih.gov |

| Up-regulated | Translation, RNA Metabolism, p53 Signaling | Activation of cellular stress and tumor suppressor pathways. | nih.gov |

As a core component of the EJC, which is deposited onto mRNA during splicing, eIF4A3 plays a role in regulating alternative splicing. biorxiv.orgresearchgate.net While it appears to be dispensable for the splicing of most transcripts, it is crucial for the correct splicing of a specific subset of genes. oup.com

Analysis of RNA-sequencing data has shown that modulating eIF4A3 levels leads to changes in alternative splicing events, such as exon skipping. mdpi.com Critically, eIF4A3-dependent splicing reactions are associated with a distinct genome-wide pattern of RNA-binding protein (RBP) motifs. researchgate.net Analysis of the RNA sequences surrounding altered splice sites reveals enrichment or depletion of specific motifs recognized by other RBPs. researchgate.net This indicates that eIF4A3 may influence splicing outcomes by coordinating the binding of other regulatory factors to the pre-mRNA.

Protein-Protein Interaction Networks (PPI)

Investigating the proteins that physically associate with eIF4A3 provides a framework for understanding its function. Techniques such as co-immunoprecipitation followed by mass spectrometry (IP-MS) have identified a broad network of eIF4A3 interactors. nih.gov These interactions connect eIF4A3 to multiple cellular machines.

The eIF4A3 interactome includes:

Core EJC Proteins : eIF4A3 forms the core of the EJC through stable interactions with MAGOH, RBM8A (Y14), and CASC3. uniprot.org

Splicing and NMD Factors : It interacts with proteins involved in splicing and mRNA quality control, such as CWC22, PRPF19, and the NMD factor UPF1. uniprot.orgresearchgate.net

Cell Cycle Regulators : eIF4A3 may directly bind to the mRNA of cell-cycle regulatory genes like CDK1, CDK2, and CHEK1, and has been shown to interact with the Notch1 signaling protein. nih.govnih.gov

Other Signaling Proteins : An interaction with Flotillin-1 (FLOT1) was shown to link eIF4A3 to the PI3K-AKT-ERK1/2-P70S6K signaling pathway in lung cancer. aacrjournals.org

Constructing PPI networks from this data helps visualize how eIF4A3 acts as a hub, integrating signals related to the cell cycle, RNA processing, and oncogenic pathways. nih.govresearchgate.net

| Interacting Protein | Function / Pathway | Significance of Interaction | Reference |

|---|---|---|---|

| MAGOH, RBM8A, CASC3 | Exon Junction Complex (EJC) Core | Forms the stable core of the EJC on spliced mRNA. | uniprot.org |

| Flotillin-1 (FLOT1) | PI3K-AKT-ERK1/2-P70S6K Pathway | Links eIF4A3 to a major cancer signaling pathway. | aacrjournals.org |

| Notch1 | Notch Signaling Pathway | Regulates glioblastoma growth and invasion. | nih.gov |

| UPF1, UPF2 | Nonsense-Mediated mRNA Decay (NMD) | Connects the EJC to mRNA quality control. | researchgate.net |

| CWC22, PRPF19 | pre-mRNA Splicing | Involvement in the splicing machinery. | uniprot.org |

| CDK1, CDK2, CHEK1 | Cell Cycle Regulation | Suggests regulation of cell cycle progression via mRNA binding. | nih.gov |

Phosphoproteomic Investigations

Phosphoproteomics, the large-scale study of protein phosphorylation, has revealed that post-translational modifications are a key layer of eIF4A3 regulation. Studies have identified eIF4A3 as a phosphoprotein. mdpi.com This phosphorylation appears to be functionally significant, particularly in the context of cancer metastasis.

In a phosphoproteomic analysis of a highly metastatic hepatocellular carcinoma (HCC) cell line, researchers found that proteins involved in mRNA processing and RNA splicing were significantly enriched among the identified phosphoproteins, with eIF4A3 being a key example. mdpi.comnih.gov This suggests that the phosphorylation of eIF4A3 and other spliceosome components may modulate their activity to promote the metastatic phenotype in HCC. nih.govmdpi.com These findings indicate that signaling pathways can converge on eIF4A3, altering its function through phosphorylation and thereby contributing to tumor progression. nih.gov

Advanced Methodological Approaches and Future Directions in Eif4a3-in-1 Research

Development of Refined High-Throughput Screening Methodologies for eIF4A3 Inhibitors

The initial discovery of the 1,4-diacylpiperazine scaffold, from which eIF4A3-IN-1 was derived, was the result of high-throughput screening (HTS). nih.govacs.org These early screens primarily utilized an RNA-dependent ATPase assay to identify compounds that could inhibit this core enzymatic function of eIF4A3. aacrjournals.org While effective for initial hit identification, this assay provides an indirect measure of the helicase activity that is fundamental to eIF4A3's biological roles.

To overcome this limitation and provide a more direct assessment of inhibitory action, refined HTS methodologies have been developed. A notable advancement is the creation of a fluorescence resonance energy transfer (FRET)-based high-throughput RNA helicase assay. nih.gov This assay directly measures the unwinding of a duplex RNA substrate, offering a more functionally relevant readout of helicase inhibition. The development of such quantitative assays is crucial for identifying more potent and specific inhibitors and for better understanding the correlation between ATPase inhibition and helicase inhibition. nih.gov

| Screening Method | Principle | Primary Endpoint | Relevance to this compound Discovery |

|---|---|---|---|

| RNA-Dependent ATPase Assay | Measures the hydrolysis of ATP to ADP, which is coupled to RNA binding and helicase activity. | Inhibition of ATP hydrolysis. | Used in the initial HTS campaign that identified the chemical scaffold of this compound. aacrjournals.orgfrontiersin.org |

| FRET-Based Helicase Assay | Measures the separation of a fluorophore and a quencher on complementary RNA strands as the duplex is unwound by the helicase. | Inhibition of RNA unwinding (helicase activity). | Represents a refined, more direct method for screening and characterizing eIF4A3 inhibitors. nih.gov |

Application of Omics-Based Systems Biology Approaches for Comprehensive Target Characterization

To fully comprehend the cellular impact of inhibiting eIF4A3 with this compound, researchers are turning to omics-based systems biology approaches. frontiersin.orgfrontiersin.org These strategies, which include transcriptomics, proteomics, and specialized techniques like eCLIP-seq, provide a global view of the molecular changes induced by the inhibitor, thereby characterizing its target's function on a system-wide level. oatext.com

For instance, multilevel omics analysis following the depletion of eIF4A3 has revealed its critical role in ribosome biogenesis (RiBi) and the regulation of p53. Such studies pinpointed widespread changes in rRNA processing and the translation of mRNAs encoding cell cycle regulators. In embryonic stem cells, enhanced crosslinking and immunoprecipitation (eCLIP) has been used to map the direct RNA targets of eIF4A3 genome-wide, identifying thousands of transcripts involved in maintaining pluripotency. By applying these omics techniques in studies with this compound, researchers can move beyond single-pathway analysis to build comprehensive models of how acute eIF4A3 inhibition affects the complex, interconnected networks of RNA metabolism and gene expression.

Elucidation of Structural Biology Insights into this compound Binding and Target Conformation

Understanding the precise molecular interaction between this compound and its target protein is fundamental to its development and optimization. Structural biology studies have been crucial in this regard. eIF4A3 is a dynamic protein that exists in distinct "open" and "closed" conformations, which are determined by its binding to ATP, RNA, and other core components of the exon junction complex (EJC), such as MAGOH and RBM8A. nih.govoup.com

Biophysical methods have provided strong evidence that this compound is an allosteric inhibitor. acs.org Surface plasmon resonance (SPR) assays confirmed the direct binding of the inhibitor to the eIF4A3 protein at a site distinct from the ATP-binding pocket. acs.orgaacrjournals.org Further insights have come from hydrogen/deuterium exchange mass spectrometry (HDX-MS). These experiments demonstrated that the binding of this compound induces conformational changes in eIF4A3 and that its binding region overlaps with that of hippuristanol, a known pan-eIF4A allosteric inhibitor. acs.org This suggests that this compound functions by binding to an allosteric pocket and locking the helicase in a conformation that is non-productive for its ATPase and helicase activities.

| Biophysical Method | Finding Regarding this compound | Implication |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Confirmed direct binding to eIF4A3 at a non-ATP binding site. acs.org | This compound is an allosteric, not an ATP-competitive, inhibitor. |

| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | Binding site overlaps with that of the pan-inhibitor hippuristanol. acs.org | Suggests binding to a conserved allosteric pocket that modulates helicase function. |

Exploration of this compound Utility in Other Preclinical Disease Contexts (e.g., viral replication)

While much of the research on eIF4A3 inhibitors has focused on cancer, the fundamental role of eIF4A3 in cellular processes suggests broader therapeutic potential. A significant area of exploration is its role in viral infections. Several studies have identified eIF4A3 as a critical host factor for the replication of multiple RNA viruses, including influenza A virus (IAV), Sendai virus (SeV), and vesicular stomatitis virus (VSV). frontiersin.orgnih.govnih.gov

eIF4A3 appears to promote viral replication through at least two mechanisms. First, for viruses like influenza, it is recruited by the viral polymerase complex to promote the splicing and nuclear export of viral mRNAs. frontiersin.org Second, eIF4A3 has been identified as a negative regulator of the host's innate immune response. nih.govnih.gov It achieves this by binding to the transcription factor IRF3, which prevents its activation by TBK1 and subsequently blocks the production of type I interferons. nih.govresearchgate.net Given that eIF4A3 is a host protein co-opted by viruses, a selective inhibitor like this compound represents a promising candidate for developing host-directed antiviral therapies that could be effective against a range of RNA viruses. frontiersin.org

Addressing Unresolved Molecular Mechanisms and Potential Off-Target Effects

Despite progress, key questions about the molecular mechanism of this compound remain. Its primary cellular effect is the inhibition of nonsense-mediated mRNA decay (NMD), which is a direct consequence of inhibiting eIF4A3's helicase activity. aacrjournals.orgfrontiersin.orgacs.org However, some studies have noted that the inhibitor does not appear to prevent the assembly of eIF4A3 into the core EJC. researchgate.net This raises the question of how it disrupts EJC function while the core complex can still form, suggesting a more subtle mechanism than simply blocking protein-protein interactions.

Another critical area of investigation is the inhibitor's selectivity. While this compound is reported to be highly selective for eIF4A3 over its close paralogs eIF4A1 and eIF4A2, the DEAD-box helicase family is large and contains many members with conserved structural features. acs.org The potential for off-target effects on other helicases, such as DDX3X, requires careful and systematic evaluation. nih.gov Profiling the inhibitor against a broad panel of helicases is essential to fully characterize its specificity and to confidently attribute its biological effects solely to the inhibition of eIF4A3.

Potential for this compound as a Chemical Probe in Fundamental RNA Biology Research

Perhaps one of the most immediate and powerful applications of this compound is its use as a chemical probe to dissect the fundamental roles of eIF4A3 in RNA biology. acs.orgaacrjournals.orgacs.org Genetic methods like siRNA-mediated knockdown are invaluable but can be limited by slow onset, incomplete depletion, and potential for cellular compensation over time. A small molecule inhibitor offers acute, reversible, and dose-dependent control over protein function, allowing researchers to study the immediate consequences of blocking a specific enzymatic activity.

This compound can be used to explore the dynamic role of eIF4A3's helicase activity in a variety of contexts, including:

Nonsense-Mediated mRNA Decay (NMD): Probing the precise step at which helicase activity is required to activate the NMD pathway. frontiersin.org

Splicing and EJC Assembly: Investigating how helicase function influences the fidelity and regulation of splicing and the dynamic composition of the EJC. nih.gov

Ribosome Biogenesis: Elucidating the direct role of eIF4A3 in rRNA processing and R-loop resolution within the nucleolus.

Specialized Cellular Functions: Exploring the role of eIF4A3 in processes as diverse as embryonic stem cell maintenance and axon development in neurons.

By providing temporal control over eIF4A3 function, this compound serves as an indispensable tool for uncovering new layers of post-transcriptional gene regulation.

Q & A

What is the primary mechanism of action of eIF4A3-IN-1, and how does it differ from other eIF4A inhibitors?

Answer:

this compound selectively inhibits eukaryotic initiation factor 4A3 (eIF4A3) by binding to a non-ATP binding site, with an IC50 of 0.26 μM and a dissociation constant (Kd) of 0.043 μM . This distinguishes it from ATP-competitive inhibitors, as its mechanism avoids direct interference with ATP-dependent helicase activity. To confirm target engagement, researchers should employ fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding kinetics, supplemented by cellular assays (e.g., NMD inhibition at 3–10 μM) .

What experimental models are validated for studying this compound’s effects on nonsense-mediated RNA decay (NMD)?

Answer:

In vitro NMD inhibition is typically assessed using reporter constructs (e.g., β-globin mRNA with premature termination codons) in cell lines like HeLa or HEK293. For cellular studies, concentrations of 3–10 μM this compound are effective, though cytotoxicity may arise at higher doses (e.g., in ARN8 cells) . Controls should include untreated cells and ATP-competitive eIF4A inhibitors (e.g., Rocaglamide A) to isolate eIF4A3-specific effects .

How can researchers optimize this compound dosing to balance target inhibition and off-target cytotoxicity?

Answer:

Dose-response curves are critical. For example:

- Target inhibition : Use 0.26–1 μM (IC50 range) for eIF4A3 binding.

- NMD inhibition : 3–10 μM (effective but may induce cytotoxicity).

- Cytotoxicity threshold : Monitor viability assays (e.g., MTT) beyond 10 μM, as seen in ARN8 cells .

Parallel RNA-seq can distinguish on-target NMD suppression from off-target stress responses.

How should discrepancies in this compound’s effects across cellular contexts be addressed?

Answer:

Contradictions (e.g., variable γ-H2AX induction in ARN8 vs. HNDF cells ) may arise from cell-type-specific eIF4A3 dependencies or off-target effects. Mitigation strategies include:

- Multi-cell-line validation : Test in ≥3 models (e.g., cancer vs. primary cells).

- CRISPR knockdown : Confirm phenotype rescue with eIF4A3 KO.

- Orthogonal inhibitors : Compare results with siRNA-mediated eIF4A3 silencing .

What complementary techniques validate this compound’s specificity for eIF4A3 over related DEAD-box helicases?

Answer:

- Selectivity profiling : Screen against eIF4A1, eIF4A2, and DDX3X using ATPase/helicase activity assays .

- Cellular thermal shift assays (CETSA) : Confirm eIF4A3 stabilization in the presence of this compound .

- Crosslinking-MS : Map inhibitor-binding sites to the non-ATP pocket .

What statistical approaches are recommended for analyzing this compound’s impact on RNA decay pathways?

Answer:

- RNA-seq : Use DESeq2 or edgeR for differential expression, adjusting for batch effects.

- NMD efficiency : Quantify PTC-containing vs. wild-type transcripts via qPCR (≥3 biological replicates).

- Time-course experiments : Apply mixed-effects models to account for temporal variability .

How can target engagement of this compound be confirmed in vivo or in complex models?

Answer:

- Pharmacodynamic markers : Measure NMD substrate accumulation (e.g., UPF1 targets) via Western blot.

- Chemical proteomics : Use biotinylated this compound probes to pull down eIF4A3 in lysates .

- Xenograft models : Dose at 10 mg/kg (based on pharmacokinetic profiling) and validate tumor RNA decay via Nanostring .

What are the implications of this compound’s dual inhibition of eIF4A3 and NMD for studying exon junction complexes (EJCs)?

Answer:

this compound disrupts EJC-dependent NMD by preventing eIF4A3’s RNA clamping. To dissect EJC roles:

- Co-immunoprecipitation (Co-IP) : Assess EJC component dissociation (e.g., MAGOH, Y14) post-treatment.

- Splice-switching assays : Use minigene reporters to test alternative splicing outcomes .

How should researchers control for batch-to-batch variability in this compound activity?

Answer:

- Quality control (QC) : Verify purity (>98%) via HPLC and confirm IC50/Kd in pilot assays.

- Positive controls : Include Rocaglamide A (NMD-independent eIF4A inhibitor) in each experiment .

- Lot testing : Compare activity across multiple batches using standardized NMD reporter assays.

What ethical and reproducibility guidelines apply to this compound studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。